

A Technical Guide to the Solubility and Stability

of Montelukast

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Disclaimer: The request specified "**Tomelukast**," however, extensive searches yielded no relevant information for a compound with this name. The data presented here pertains to Montelukast, a widely recognized leukotriene receptor antagonist, which is presumed to be the intended subject of this guide.

This technical whitepaper provides a comprehensive overview of the solubility and stability characteristics of Montelukast. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details experimental protocols for solubility and stability testing, presents quantitative data in a clear, tabular format, and includes visualizations of key pathways and workflows to facilitate understanding.

Solubility of Montelukast

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Montelukast sodium is described as a white-colored powder.[1]

Quantitative Solubility Data

The solubility of Montelukast sodium has been determined in various solvents. The data is summarized in the table below.



Solvent	Solubility	Notes
Ethanol	~30 mg/mL[2]	Freely soluble[1][3]
DMSO	~30 mg/mL[2]	-
Dimethyl formamide	~30 mg/mL	-
Methanol	Freely soluble	-
Water	~10 mg/mL	Freely soluble
Acetonitrile	Practically insoluble	-
Aqueous Buffers	Sparingly soluble	-
1:9 Ethanol:PBS (pH 7.2)	~0.15 mg/mL	Solubility in aqueous buffers can be enhanced by first dissolving in an organic solvent like ethanol.
Supercritical CO2 + 3 mol% Ethanol	24.5 times higher than in SC-CO2 alone	At 12 MPa and 338 K

Experimental Protocol: Solubility Determination

A common method for determining solubility is the static equilibrium method.

Objective: To determine the concentration of Montelukast in a saturated solution in a specific solvent at a given temperature.

Materials:

- Montelukast sodium powder
- Selected solvents (e.g., ethanol, water, DMSO)
- Vials with screw caps
- Shaking incubator or water bath
- Centrifuge



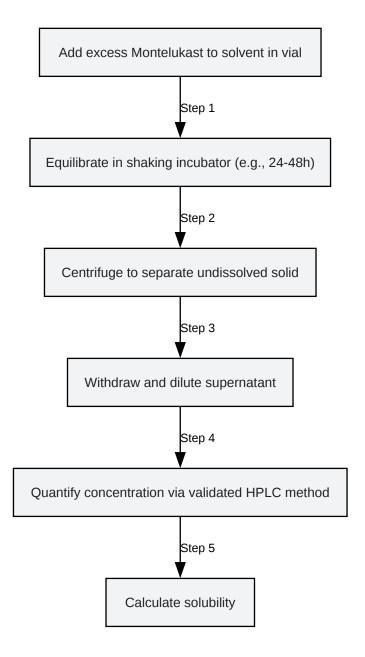
- Calibrated analytical balance
- HPLC system with a UV detector
- Volumetric flasks and pipettes

Procedure:

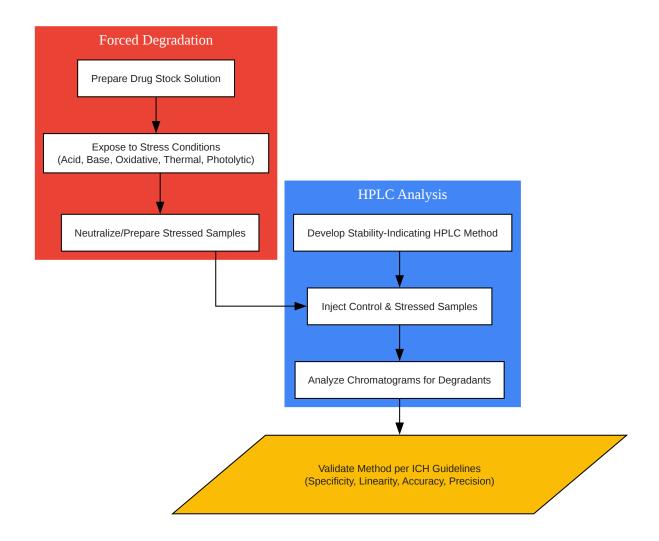
- Sample Preparation: Add an excess amount of Montelukast sodium powder to a vial containing a known volume of the selected solvent.
- Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the supernatant.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Montelukast.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. For enhanced accuracy, the experiment should be performed in triplicate.

Visualization: Solubility Determination Workflow

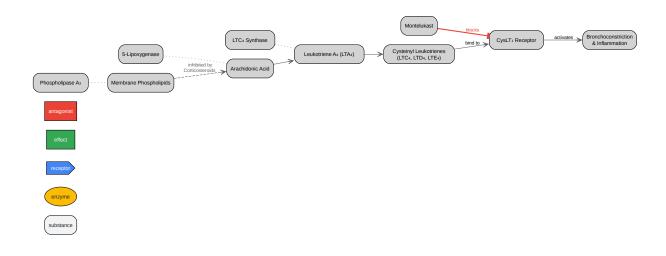












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